

8-Lavandulylkaempferol: A Technical Guide to Potential Therapeutic Targets

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Compound of Interest		
Compound Name:	8-Lavandulylkaempferol	
Cat. No.:	B157502	Get Quote

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Abstract

8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, presents a compelling case for further investigation as a therapeutic agent. While direct research on this compound is limited, its structural relationship to the well-studied flavonol, kaempferol, provides a strong foundation for exploring its potential biological activities. This technical guide synthesizes the current knowledge on **8-Lavandulylkaempferol** and extrapolates potential therapeutic targets by examining the established mechanisms of its parent compound. This document outlines known biological activities, potential signaling pathways for investigation, detailed experimental protocols for future research, and quantitative data presented for comparative analysis, albeit with the understanding that much of the specific data for **8-Lavandulylkaempferol** remains to be experimentally determined.

Introduction

8-Lavandulylkaempferol is a tetrahydroxyflavone distinguished by a lavandulyl group substitution at the 8-position of the kaempferol backbone.[1] Isolated from the medicinal plant Sophora flavescens, this compound is noted for its antioxidant properties and its role as a radical scavenger.[1] Preliminary data also identifies it as an inhibitor of aldehyde reductase (EC 1.1.1.21).[1] The parent compound, kaempferol, is a widely researched flavonoid with demonstrated anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities, modulating a variety of cellular signaling pathways.[2][3][4] The structural similarity between **8-**



Lavandulylkaempferol and kaempferol suggests that the former may possess a comparable, and potentially enhanced, spectrum of biological activities.

Known and Potential Therapeutic Targets

While specific therapeutic targets for **8-Lavandulylkaempferol** are not extensively characterized, initial findings and the activities of its parent compound, kaempferol, point toward several promising areas of investigation.

Aldehyde Reductase Inhibition

8-Lavandulylkaempferol has been identified as an inhibitor of aldehyde reductase.[1] Aldehyde reductase is implicated in the detoxification of aldehydes and the metabolism of glucose via the polyol pathway. Its inhibition is a therapeutic strategy in the management of diabetic complications.

Potential Anti-inflammatory Activity

Kaempferol is known to exert significant anti-inflammatory effects by modulating key signaling pathways. [1][5][6] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6). [1][5] These effects are often mediated through the inhibition of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. [1][6] Given its structural similarity, **8-Lavandulylkaempferol** is a strong candidate for investigation as an anti-inflammatory agent.

Potential Anticancer Activity

The anticancer properties of kaempferol are well-documented and occur through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[2][3][7][8] Key mechanisms include the induction of apoptosis via caspase activation, cell cycle arrest, and the inhibition of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[2][7][8] The potential for **8-Lavandulylkaempferol** to exhibit similar or enhanced anticancer activities warrants thorough investigation.

Quantitative Data



Specific quantitative data for **8-Lavandulylkaempferol** is largely unavailable in the public domain. The following tables are presented to structure future data collection and provide a comparative framework based on typical values observed for flavonoids like kaempferol.

Table 1: Aldehyde Reductase Inhibition

Compound	Target Enzyme	IC50 (µM)	Source Organism of Enzyme	Assay Method
8- Lavandulylkaem pferol	Aldehyde Reductase	Data Not Available	Data Not Available	Spectrophotomet ric
Reference Inhibitor	Aldehyde Reductase	Value	e.g., Human Recombinant	Spectrophotomet ric

Table 2: In Vitro Anti-inflammatory Activity

Compound	Cell Line	Parameter Measured	IC50 (μM)	Assay Method
8- Lavandulylkaem pferol	e.g., RAW 264.7	NO Production	Data Not Available	Griess Assay
8- Lavandulylkaem pferol	e.g., RAW 264.7	TNF-α Secretion	Data Not Available	ELISA
8- Lavandulylkaem pferol	e.g., RAW 264.7	IL-6 Secretion	Data Not Available	ELISA
Kaempferol (for comparison)	RAW 264.7	NO Production	Reported Values	Griess Assay

Table 3: In Vitro Anticancer Activity



Compound	Cancer Cell Line	IC50 (μM)	Assay Method
8- Lavandulylkaempferol	e.g., MCF-7 (Breast)	Data Not Available	MTT Assay
8- Lavandulylkaempferol	e.g., A549 (Lung)	Data Not Available	MTT Assay
8- Lavandulylkaempferol	e.g., PC-3 (Prostate)	Data Not Available	MTT Assay
Kaempferol (for comparison)	MCF-7 (Breast)	Reported Values	MTT Assay

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic potential of **8-Lavandulylkaempferol**.

Aldehyde Reductase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Lavandulylkaempferol against aldehyde reductase.
- Principle: The enzymatic activity of aldehyde reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
- Materials:
 - Recombinant human aldehyde reductase
 - DL-glyceraldehyde (substrate)
 - NADPH
 - Sodium phosphate buffer
 - 8-Lavandulylkaempferol



- Reference inhibitor (e.g., Sorbinil)
- Procedure:
 - Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the substrate in a 96-well plate.
 - Add varying concentrations of 8-Lavandulylkaempferol or the reference inhibitor to the wells.
 - Initiate the reaction by adding aldehyde reductase.
 - Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
 - Calculate the percentage of inhibition for each concentration of the test compound.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

- Objective: To evaluate the effect of 8-Lavandulylkaempferol on the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
- Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Procedure for Nitric Oxide (NO) Production (Griess Assay):
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of 8-Lavandulylkaempferol for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.



- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm.
- Quantify NO concentration using a sodium nitrite standard curve.
- Procedure for Cytokine Measurement (ELISA):
 - Follow steps 1-4 from the NO production protocol.
 - Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Anticancer Assay (MTT Assay)

- Objective: To assess the cytotoxic effect of 8-Lavandulylkaempferol on various cancer cell lines.
- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.
- Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, PC-3) in their appropriate media and conditions.
- Procedure:
 - Seed the cancer cells in a 96-well plate and allow them to attach.
 - Treat the cells with a range of concentrations of 8-Lavandulylkaempferol for a specified duration (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

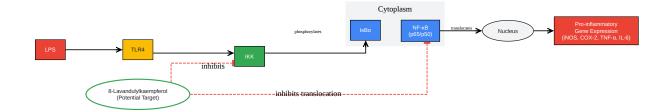


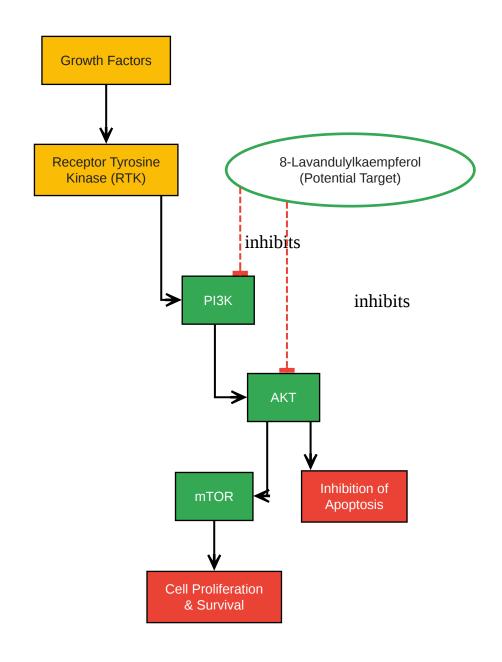
- Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
- Measure the absorbance at a wavelength between 500 and 600 nm.
- Calculate the percentage of cell viability relative to untreated control cells.
- Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualizations

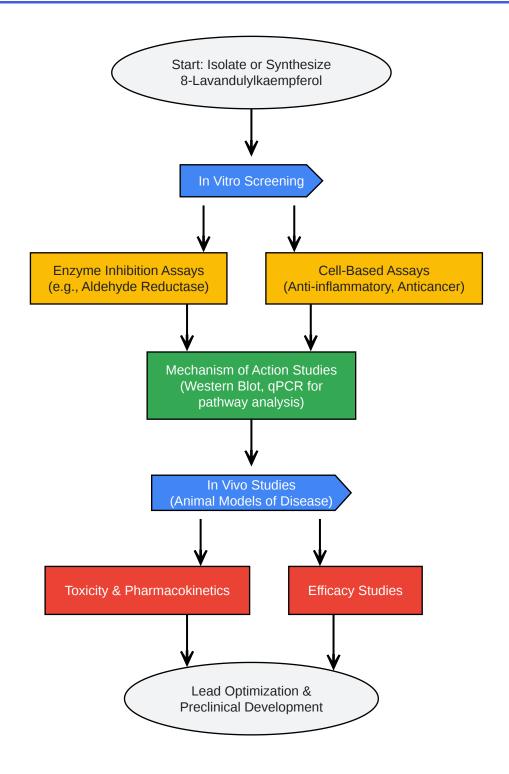
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by kaempferol, which are proposed as potential targets for **8- Lavandulylkaempferol**.











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